![molecular formula C16H19N5O2S B2887852 6-morpholino-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)pyrimidine-4-carboxamide CAS No. 1903591-52-5](/img/structure/B2887852.png)
6-morpholino-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)pyrimidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“6-morpholino-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)pyrimidine-4-carboxamide” is an active pharmaceutical intermediate. It has been studied for its potential as an anti-tumor agent, specifically targeting colorectal cancer .
Synthesis Analysis
The synthesis of this compound involves the condensation of chloroacetamides with morpholine . The reactions produced a series of 6-phenyl-4,5,6,7-tetrahydro-benzo[b]thiophene derivatives .Molecular Structure Analysis
The molecular formula of this compound is C16H19N5O2S. The structure includes a pyrimidine ring attached to a morpholino group and a tetrahydrobenzo[d]thiazol-2-yl group.Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the condensation of chloroacetamides with morpholine . This leads to nucleophilic displacement of the chloride anion .Physical And Chemical Properties Analysis
The compound is a solid . Its melting point is 198-199°C . The compound has a molecular weight of 345.42.Scientific Research Applications
Anticancer Agent Development
This compound has been studied for its potential as an anticancer agent . It has been involved in QSAR (Quantitative Structure-Activity Relationship) studies and molecular docking to evaluate its effectiveness in inhibiting the c-Met receptor tyrosine kinase . The c-Met receptor is implicated in the development of various cancer cell lines, and its inhibition is a promising strategy for cancer treatment.
Kinase Inhibition
The compound has shown activity as a dual kinase inhibitor , particularly against CK2 and GSK3β . Kinase inhibitors are significant in the treatment of diseases where kinases play a role in disease progression, such as cancer, inflammation, and neurodegenerative disorders.
ADMET Profile Prediction
In silico studies have been conducted to predict the ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of derivatives of this compound . This is crucial in drug development to ensure that a compound has the right properties to be a safe and effective drug.
Drug-Likeness Evaluation
The drug-likeness of this compound has been evaluated based on its high activity to inhibit the c-Met receptor . This involves assessing whether the compound has characteristics that are typical of known drugs, which is an important step in the drug discovery process.
Selectivity for Cancer Cells
Some derivatives of this compound have been tested for their selectivity against glioblastoma and melanoma cell lines . Selectivity is important to minimize the effects on healthy cells and reduce side effects in cancer treatment.
Inhibition of 5-LOX
The compound has been suggested for further study as a possible inhibitor of 5-LOX (5-lipoxygenase) . 5-LOX is an enzyme involved in the metabolism of arachidonic acid to leukotrienes, which are mediators in inflammatory diseases.
Molecular Docking Studies
Molecular docking studies have been used to identify important active sites for the inhibition of the c-Met receptor . This helps in understanding how the compound interacts with the receptor and in designing more effective inhibitors.
Comparative ADMET Studies
Comparative studies have been conducted to evaluate the predicted ADMET properties of this compound against known inhibitors like Crizotinib . This helps in determining the potential of the compound as a new anticancer drug candidate.
Future Directions
properties
IUPAC Name |
6-morpholin-4-yl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)pyrimidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O2S/c22-15(20-16-19-11-3-1-2-4-13(11)24-16)12-9-14(18-10-17-12)21-5-7-23-8-6-21/h9-10H,1-8H2,(H,19,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGOGRSCXIBDWMR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)N=C(S2)NC(=O)C3=CC(=NC=N3)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-morpholino-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)pyrimidine-4-carboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.